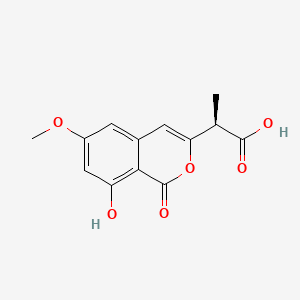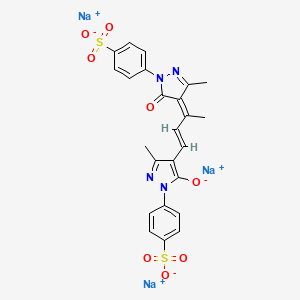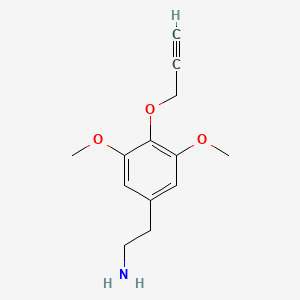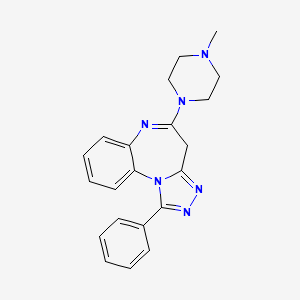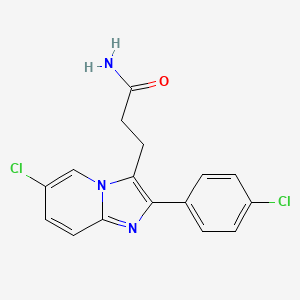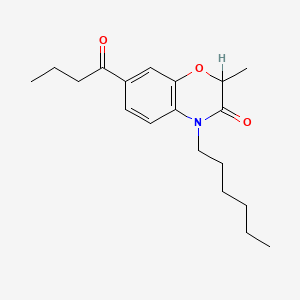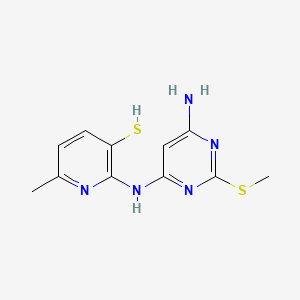![molecular formula C9H11NO2 B12738607 L-[4-3H]Phenylalanine CAS No. 7279-74-5](/img/structure/B12738607.png)
L-[4-3H]Phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-[4-3H]Phenylalanine is a radiolabeled form of the essential amino acid L-phenylalanine, where the hydrogen atom at the fourth position of the benzene ring is replaced by tritium (3H). This compound is widely used in biochemical and physiological research due to its ability to trace and measure metabolic pathways and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-[4-3H]Phenylalanine typically involves the incorporation of tritium into the phenylalanine molecule. One common method is the catalytic hydrogenation of L-phenylalanine in the presence of tritium gas. This process requires a catalyst, such as palladium on carbon, and is conducted under controlled conditions to ensure the selective incorporation of tritium at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and stringent quality control measures to ensure the purity and specific activity of the final product. The production is typically carried out in facilities equipped to handle radioactive materials safely.
Chemical Reactions Analysis
Types of Reactions
L-[4-3H]Phenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form L-tyrosine.
Reduction: It can be reduced to form phenylalanine derivatives.
Substitution: It can participate in substitution reactions where the tritium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products
Oxidation: L-tyrosine and its derivatives.
Reduction: Various phenylalanine derivatives.
Substitution: Halogenated phenylalanine compounds.
Scientific Research Applications
L-[4-3H]Phenylalanine is extensively used in scientific research, including:
Chemistry: Studying the kinetics and mechanisms of enzymatic reactions.
Biology: Tracing protein synthesis and metabolic pathways in cells.
Medicine: Investigating the metabolism of phenylalanine in disorders like phenylketonuria.
Industry: Used in the production of radiolabeled pharmaceuticals for diagnostic purposes.
Mechanism of Action
L-[4-3H]Phenylalanine exerts its effects by incorporating into proteins during synthesis, allowing researchers to trace and measure the rate of protein production. The tritium label acts as a detectable marker, enabling the study of metabolic pathways and the identification of molecular targets. The primary pathway involves its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase, leading to the production of neurotransmitters like dopamine, norepinephrine, and epinephrine .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The non-labeled form of the amino acid.
L-Tyrosine: A derivative of phenylalanine involved in neurotransmitter synthesis.
Phenylethylamine: A compound derived from phenylalanine with mood-enhancing effects.
Uniqueness
L-[4-3H]Phenylalanine is unique due to its radiolabel, which allows for precise tracing and measurement in biochemical studies. This property makes it invaluable for research applications where understanding the dynamics of protein synthesis and metabolic pathways is crucial.
Properties
CAS No. |
7279-74-5 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-tritiophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1T |
InChI Key |
COLNVLDHVKWLRT-MVHVPTFXSA-N |
Isomeric SMILES |
[3H]C1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



